molecular formula C16H21N3O2S B1599804 1-Dansylpiperazine CAS No. 86516-36-1

1-Dansylpiperazine

Cat. No.: B1599804
CAS No.: 86516-36-1
M. Wt: 319.4 g/mol
InChI Key: NRTFFCBHBQNURK-UHFFFAOYSA-N
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Description

Its molecular formula is C16H21N3O2S, and it has a molecular weight of 319.42 g/mol . This compound is particularly valued for its ability to form highly fluorescent derivatives, making it an excellent reagent for the detection and quantification of various biomolecules.

Biochemical Analysis

Biochemical Properties

1-Dansylpiperazine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is commonly used as a reagent for the fluorimetric determination of fatty acids in body fluids. The compound interacts with fatty acids through pre-column derivatization, allowing for their detection and quantification . Additionally, this compound is known to bind to proteins and enzymes, making it useful for studying molecular interactions and dynamics .

Cellular Effects

This compound influences various cellular processes by interacting with proteins and enzymes within the cell. Its fluorescent properties allow researchers to track its distribution and binding within cells, providing insights into cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific biomolecules can affect cellular functions, including enzyme activity and protein interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s fluorescent properties enable it to bind to specific sites on proteins and enzymes, allowing researchers to study these interactions in detail . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescent properties may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to track molecular interactions and dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study molecular interactions without significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorescent properties allow researchers to track its metabolic flux and changes in metabolite levels . Enzymes involved in the metabolism of this compound include those responsible for its degradation and conversion into other metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The fluorescent properties of this compound enable researchers to visualize its distribution and study its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in studying molecular interactions and dynamics, as it allows researchers to observe its effects in different cellular environments.

Preparation Methods

1-Dansylpiperazine is typically synthesized through the reaction of piperazine with dansyl chloride. The reaction is carried out in an organic solvent such as methanol or acetonitrile, under basic conditions provided by a base like triethylamine . The reaction proceeds as follows:

    Reaction of Piperazine with Dansyl Chloride: Piperazine reacts with dansyl chloride to form this compound.

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Dansylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dansylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Dansylpiperazine can be compared with other similar compounds such as dansyl chloride and dansyl ethylenediamine:

    Dansyl Chloride: Used as a reagent for the derivatization of primary and secondary amines, similar to this compound, but it is more reactive and less stable.

    Dansyl Ethylenediamine: Another fluorescent compound used for labeling and detection, but it has different binding properties and fluorescence characteristics.

The uniqueness of this compound lies in its specific binding affinity and fluorescence emission, making it particularly useful for certain analytical and biological applications .

Properties

IUPAC Name

N,N-dimethyl-5-piperazin-1-ylsulfonylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)22(20,21)19-11-9-17-10-12-19/h3-8,17H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFFCBHBQNURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471518
Record name 1-Dansylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86516-36-1
Record name 1-Dansylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dansylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dansylpiperazine was prepared by refluxing a solution of 7.98 g piperazine (9.27 mmol) and 5.00 g dansyl chloride (18.5 mmol) in 100 mL toluene for 6 h. The product was isolated by washing the solution with 5% NaOH and then water and concentrating in vacuo to yield 5.0 g (84%) dansylpiperazine as yellow-green powder. 1H NMR (200 MHz, CDCl3) 2.7-2.9 (4H, multiplet), 2.9 (6H, singlet), 3.1-3.3 (4H, multiplet), 7.1-7.6 (3H, multiplet), 8.2-8.6 (3H, multiplet).
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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